molecular formula C13H15I2NO3 B15192693 Anthranilic acid, 3,5-diiodo-N-hexanoyl- CAS No. 86166-38-3

Anthranilic acid, 3,5-diiodo-N-hexanoyl-

Cat. No.: B15192693
CAS No.: 86166-38-3
M. Wt: 487.07 g/mol
InChI Key: JIWNGRQDPJTDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Anthranilic Acid Derivatives as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

Anthranilic acid, or 2-aminobenzoic acid, and its derivatives are recognized as a privileged scaffold in the fields of medicinal chemistry and chemical biology. nih.gov This designation stems from their structural versatility and their capacity to serve as a foundational structure for a multitude of biologically active molecules. mdpi.com The inherent chemical functionalities of anthranilic acid, namely the aromatic ring, the carboxylic acid, and the amino group, provide multiple points for chemical modification, allowing for the creation of large and diverse compound libraries. nih.govnih.gov

The therapeutic landscape of anthranilic acid derivatives is broad and varied. mdpi.com They are integral to the development of pharmaceuticals for a range of diseases. nih.gov For instance, they are key components in anti-inflammatory drugs, and their amide and anilide derivatives are crucial in managing various metabolic disorders. nih.gov Furthermore, these derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and insecticidal properties. mdpi.com In the realm of oncology, they have been investigated as inducers of apoptosis and inhibitors of critical signaling pathways implicated in cancer progression. mdpi.com Their neuroprotective potential has also been a subject of research. mdpi.com

The following table provides a summary of the diverse biological activities associated with anthranilic acid derivatives:

Biological ActivityTherapeutic Area
Anti-inflammatoryInflammation and Pain
AntimicrobialInfectious Diseases
AntiviralInfectious Diseases
InsecticidalAgriculture and Public Health
Apoptosis InductionOncology
Signaling Pathway InhibitionOncology, Metabolic Disorders
NeuroprotectionNeurological Disorders

Significance of Halogenation, particularly Diiodination, in Modulating Bioactivity and Molecular Recognition

Halogenation is a widely employed strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of drug candidates. The introduction of halogen atoms, such as iodine, into a molecular scaffold can profoundly influence its lipophilicity, metabolic stability, and binding affinity for biological targets. mdpi.com

Diiodination, the incorporation of two iodine atoms, is of particular interest for several reasons. The large size and high polarizability of iodine atoms can lead to the formation of strong halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein. ekb.eg This is a critical factor in the rational design of potent and specific therapeutic agents.

Furthermore, the presence of iodine atoms can confer unique properties to a molecule. For example, iodinated compounds are radiopaque, making them suitable for use as contrast agents in medical imaging techniques like X-ray computed tomography (CT). dntb.gov.ua In the context of drug discovery, the strategic placement of iodine atoms can also serve as a handle for further chemical modifications and the introduction of radiolabels for in vivo imaging and biodistribution studies. mdpi.com

The table below summarizes the key effects of halogenation, with a focus on diiodination, in the context of medicinal chemistry:

PropertyEffect of Halogenation (especially Diiodination)
Lipophilicity Generally increased, which can affect cell membrane permeability and oral bioavailability.
Metabolic Stability Can block sites of metabolism, leading to a longer half-life of the compound.
Binding Affinity Can be significantly enhanced through the formation of halogen bonds.
Target Selectivity The directionality and strength of halogen bonds can contribute to higher selectivity for the intended biological target.
Radiopacity The presence of heavy iodine atoms allows for visualization in X-ray-based imaging.

Rationale for the Academic Investigation of Anthranilic acid, 3,5-diiodo-N-hexanoyl- as a Research Compound

The academic investigation of "Anthranilic acid, 3,5-diiodo-N-hexanoyl-" is driven by a confluence of the principles outlined in the preceding sections. The selection of this specific compound for research is based on a systematic approach to molecular design, aiming to create a molecule with potentially novel and enhanced biological activities.

The core of the molecule is the anthranilic acid scaffold, a well-established privileged structure with a proven track record in medicinal chemistry. nih.gov The diiodination at the 3 and 5 positions of the benzene (B151609) ring is a deliberate modification intended to leverage the unique properties of iodine. dntb.gov.ua This substitution pattern is known to influence the electronic and steric properties of the molecule, which can in turn affect its interaction with biological targets. mdpi.com The presence of two iodine atoms is hypothesized to enhance binding affinity through halogen bonding and to potentially confer radiopaque properties. dntb.gov.ua

The N-hexanoyl group, a six-carbon acyl chain, is introduced to modulate the lipophilicity of the compound. This modification is crucial for influencing the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution within biological systems. The length of the acyl chain can be systematically varied to optimize these properties.

Therefore, the rationale for investigating this compound lies in the systematic combination of a privileged scaffold with strategic diiodination and N-acylation. This approach allows researchers to probe the structure-activity relationships of halogenated anthranilic acid derivatives and to explore their potential in various therapeutic and diagnostic applications.

Research Objectives and Scope for In-depth Scholarly Analysis

The in-depth scholarly analysis of "Anthranilic acid, 3,5-diiodo-N-hexanoyl-" encompasses a range of research objectives aimed at thoroughly characterizing its chemical, physical, and biological properties. A primary objective is the development of an efficient and scalable synthetic route to the compound, allowing for the production of sufficient quantities for detailed investigation. ucj.org.ua

Once synthesized, a comprehensive physicochemical characterization is undertaken. This includes determining its molecular structure and purity using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. Further studies may involve X-ray crystallography to determine its three-dimensional structure, providing valuable insights into its potential binding modes with biological macromolecules.

The biological evaluation of the compound constitutes a major part of the research. This involves screening the compound against a panel of biological targets to identify any potential therapeutic activities. Based on the known activities of related anthranilic acid derivatives, these screenings may focus on anti-inflammatory, antimicrobial, or anticancer effects. mdpi.com For instance, studies on halogen-substituted anthranilic acid derivatives have identified novel chemical platforms for androgen receptor antagonists. nih.gov

Furthermore, given the presence of the diiodo- substitution, a key research objective is to evaluate the compound's potential as an X-ray contrast agent. dntb.gov.ua This would involve assessing its radiopacity and its pharmacokinetic profile to determine its suitability for in vivo imaging applications.

The scope of the research also includes detailed structure-activity relationship (SAR) studies. This involves synthesizing and testing a series of analogs with variations in the N-acyl chain length and the halogen substitution pattern to understand how these modifications affect biological activity. The insights gained from these studies are crucial for the rational design of more potent and selective derivatives.

The following table outlines the primary research objectives for the investigation of "Anthranilic acid, 3,5-diiodo-N-hexanoyl-":

Research ObjectiveMethodologies
Synthesis and Purification Organic synthesis techniques, chromatography, recrystallization.
Physicochemical Characterization NMR, MS, elemental analysis, X-ray crystallography.
Biological Activity Screening In vitro and in vivo assays for anti-inflammatory, antimicrobial, anticancer, and other potential therapeutic effects.
Evaluation as a Contrast Agent Assessment of radiopacity and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies Synthesis and biological evaluation of a series of analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86166-38-3

Molecular Formula

C13H15I2NO3

Molecular Weight

487.07 g/mol

IUPAC Name

2-(hexanoylamino)-3,5-diiodobenzoic acid

InChI

InChI=1S/C13H15I2NO3/c1-2-3-4-5-11(17)16-12-9(13(18)19)6-8(14)7-10(12)15/h6-7H,2-5H2,1H3,(H,16,17)(H,18,19)

InChI Key

JIWNGRQDPJTDAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C(C=C(C=C1I)I)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Anthranilic Acid, 3,5 Diiodo N Hexanoyl and Its Analogues

Strategic Approaches to N-Acylation of Anthranilic Acid Cores

The introduction of the hexanoyl group onto the nitrogen atom of the anthranilic acid core is a fundamental step in the synthesis. This N-acylation reaction transforms the primary amine into a secondary amide, which not only introduces a key structural motif but also influences the reactivity and directing effects of the substituent on the aromatic ring in subsequent reactions.

The formation of the amide bond between the anthranilic acid derivative and hexanoic acid is typically achieved through the use of a coupling agent to activate the carboxylic acid. A common and effective method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

An optimized protocol for the hexanoyl amidation of a di-substituted anthranilic acid would involve dissolving the amino-functionalized anthranilic acid in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF). To this solution, equimolar amounts of hexanoic acid, DCC, and a catalytic amount of DMAP are added. The reaction is typically stirred at room temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea byproduct, which is sparingly soluble in most organic solvents, can be removed by filtration. Subsequent workup and purification by column chromatography yield the desired N-hexanoyl anthranilic acid derivative.

Parameter Optimized Condition
Solvent Anhydrous Tetrahydrofuran (THF)
Coupling Reagent N,N'-Dicyclohexylcarbodiimide (DCC)
Catalyst 4-Dimethylaminopyridine (DMAP)
Reactant Ratio Anthranilic Acid : Hexanoic Acid : DCC (1 : 1 : 1.1)
Temperature Room Temperature
Reaction Time 12-24 hours

A variety of coupling reagents are available for amide bond formation, each with its own advantages and disadvantages in terms of reactivity, side reactions, and ease of purification. A comparative study of different coupling reagents is crucial for identifying the most efficient method for the N-acylation of a di-substituted anthranilic acid.

Commonly employed uronium- and phosphonium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA), are known for their high efficiency and rapid reaction times. arkat-usa.org These reagents are particularly useful for sterically hindered substrates or when mild reaction conditions are required to prevent side reactions.

In a comparative evaluation, the performance of DCC/DMAP can be benchmarked against modern coupling agents like HATU and HOBt (Hydroxybenzotriazole). While DCC is a cost-effective and widely used reagent, it can sometimes lead to the formation of N-acylurea byproducts, which can complicate purification. HATU and HBTU, although more expensive, often provide cleaner reactions and higher yields, especially for challenging substrates. researchgate.net The choice of solvent can also significantly impact the reaction outcome, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) being commonly used.

Coupling Reagent Base Typical Solvent Advantages Disadvantages
DCC/DMAPDMAP (catalytic)THF, DCMCost-effective, readily availableFormation of DCU byproduct, potential for racemization
HATUDIPEADMF, DCMHigh efficiency, fast reaction rates, low racemizationHigher cost, potential for side reactions with sensitive substrates
HBTU/HOBtDIPEADMF, DCMGood efficiency, suppresses racemizationHigher cost than DCC

Regioselective Diiodination Techniques for the Anthranilic Acid Phenyl Ring

The introduction of two iodine atoms at the 3- and 5-positions of the N-hexanoyl anthranilic acid core is a critical step that imparts significant structural and potentially biological properties to the molecule. Achieving this specific substitution pattern requires careful control over the iodination conditions and the choice of iodinating agent.

Electrophilic aromatic substitution is the most common method for introducing iodine onto an aromatic ring. The N-hexanoyl group, being an ortho-, para-directing group, along with the carboxylic acid group, which is a meta-directing group, and the existing activating amino group (now as an amide), will influence the position of the incoming electrophile. For N-acyl anthranilic acids, the positions ortho and para to the amide group are activated.

A highly effective method for the diiodination of activated aromatic rings involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent. A combination of iodine and iodic acid (HIO₃) in a suitable solvent system can generate a potent electrophilic iodine species, likely the triiodine cation (I₃⁺), which can effectively iodinate the electron-rich aromatic ring. wikipedia.org The reaction is typically carried out in an acidic medium, such as acetic acid or sulfuric acid, to enhance the electrophilicity of the iodinating agent. wikipedia.orgbabafaridgroup.edu.in

Another powerful reagent for electrophilic iodination is N-Iodosuccinimide (NIS). The reactivity of NIS can be further enhanced by the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid, which generates a more potent iodinating species in situ. acsgcipr.org Careful control of the stoichiometry of the iodinating agent is crucial to achieve di-substitution without leading to over-iodination.

Iodinating System Solvent Key Features
I₂ / HIO₃Acetic Acid / Sulfuric AcidGenerates a highly reactive electrophilic iodine species, suitable for diiodination.
N-Iodosuccinimide (NIS)Acetonitrile, DichloromethaneMilder conditions, often requires an acid catalyst for enhanced reactivity.
I₂ / HNO₃Acetic AcidEffective for a variety of substrates under ambient conditions. babafaridgroup.edu.in

In recent years, transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the regioselective introduction of substituents onto aromatic rings. Palladium-catalyzed C-H iodination offers an alternative approach to direct electrophilic iodination. beilstein-journals.org

In this strategy, a directing group on the substrate coordinates to the palladium catalyst, bringing it in close proximity to a specific C-H bond. The catalyst then facilitates the cleavage of the C-H bond and subsequent iodination. For N-acyl anthranilic acids, the amide group can potentially act as a directing group, guiding the iodination to the ortho positions. Achieving di-iodination at the 3- and 5-positions would depend on the specific directing group ability and the reaction conditions. While promising, the development of a highly regioselective di-iodination at the 3- and 5-positions of an N-hexanoyl anthranilic acid using a palladium-catalyzed approach may require significant optimization of ligands and reaction parameters.

Multi-Step Synthesis of Structurally Diverse Anthranilic acid, 3,5-diiodo-N-hexanoyl- Analogues

The synthesis of structurally diverse analogues of Anthranilic acid, 3,5-diiodo-N-hexanoyl- allows for the exploration of structure-activity relationships. This can be achieved by modifying either the N-acyl chain or the substituents on the aromatic ring.

A general synthetic route to produce a library of analogues would involve the initial diiodination of a suitable anthranilic acid precursor, followed by N-acylation with a variety of carboxylic acids. For example, 3,5-diiodoanthranilic acid can be prepared and then coupled with a range of acyl chlorides or carboxylic acids of varying chain lengths, branching, or containing other functional groups. This modular approach allows for the efficient generation of a diverse set of analogues.

Purification Techniques for High Purity Research Compounds

Achieving high purity of Anthranilic acid, 3,5-diiodo-N-hexanoyl- and its analogues is crucial for their use in research applications. A combination of purification techniques is often necessary to remove unreacted starting materials, by-products, and other impurities.

Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. reddit.com The choice of solvent is critical and is determined by the solubility profile of the compound – it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For iodinated aromatic compounds, solvents such as ethanol, methanol, or mixtures containing acetic acid are often employed. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor.

Chromatographic techniques are indispensable for the purification of research-grade compounds, especially for separating mixtures with similar polarities. nih.govnih.gov

Column Chromatography: This technique is widely used for the purification of gram to kilogram quantities of material. The crude compound is loaded onto a stationary phase (e.g., silica (B1680970) gel or alumina) and eluted with a suitable solvent system. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It offers superior separation efficiency compared to standard column chromatography. nih.gov Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the purification of aromatic carboxylic acids and their derivatives.

Thin-Layer Chromatography (TLC): While primarily an analytical tool, preparative TLC can be used for the purification of small quantities of material. nih.gov It is also invaluable for monitoring the progress of a reaction and for optimizing the solvent system for column chromatography.

The following table summarizes the key purification techniques and their applications:

TechniquePrinciple of SeparationApplication
RecrystallizationDifferential solubility of the compound and impurities in a solvent at varying temperatures.Bulk purification of solid compounds.
Column ChromatographyDifferential adsorption of components onto a solid stationary phase.Separation of components in a mixture on a preparative scale.
High-Performance Liquid Chromatography (HPLC)Partitioning of components between a liquid mobile phase and a solid stationary phase under high pressure.High-resolution purification to achieve very high purity.
Thin-Layer Chromatography (TLC)Differential migration of components on a thin layer of adsorbent material.Small-scale purification and reaction monitoring.

Analytical Confirmation of Synthetic Products (referencing general methods, not specific data)

The structural confirmation of Anthranilic acid, 3,5-diiodo-N-hexanoyl- and its analogues is accomplished through a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. semanticscholar.org

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity. The integration of the signals corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques: For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete connectivity of the molecule. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. researchgate.netnist.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For N-acylated anthranilic acid derivatives, characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C-O bonds can be observed.

The following table provides an overview of the analytical methods and the type of information they provide:

Analytical MethodInformation Obtained
¹H NMR SpectroscopyNumber, chemical environment, and connectivity of protons.
¹³C NMR SpectroscopyNumber and chemical environment of carbon atoms.
2D NMR Spectroscopy (COSY, HSQC, HMBC)Detailed connectivity of the molecular framework.
Mass Spectrometry (MS)Molecular weight and elemental composition.
Infrared (IR) SpectroscopyPresence of functional groups.

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Elucidation of Structural Determinants Governing Biological Interactions

The biological profile of 3,5-diiodo-N-hexanoyl-anthranilic acid is a composite of the contributions from its distinct chemical moieties. Alterations to any part of the molecule can significantly impact its pharmacokinetic and pharmacodynamic properties.

The N-hexanoyl chain plays a crucial role in the molecule's interaction with its biological targets. The length and branching of this acyl chain can influence binding affinity and selectivity. While specific studies on the N-hexanoyl derivative are limited, general SAR principles for N-acyl anthranilic acids suggest that the lipophilicity and conformation of this chain are critical for fitting into hydrophobic binding pockets of target proteins.

For 3,5-diiodo-N-hexanoyl-anthranilic acid, the six-carbon linear hexanoyl chain provides a specific degree of lipophilicity and conformational flexibility. Shortening or lengthening the chain, or introducing branching, would alter these properties and likely impact how the molecule docks with its target.

Table 1: Postulated Influence of N-Acyl Chain Modifications on Biological Activity

ModificationPredicted Effect on LipophilicityPotential Impact on Molecular Recognition
Chain Lengthening (e.g., N-octanoyl)IncreaseMay enhance binding in deep hydrophobic pockets, but could decrease solubility.
Chain Shortening (e.g., N-butanoyl)DecreaseMay reduce binding affinity if hydrophobic interactions are critical.
Introduction of Branching (e.g., N-isohexanoyl)Decrease (relative to linear)Can introduce steric hindrance, potentially improving selectivity for specific targets.
Introduction of Unsaturation (e.g., N-hexenoyl)Minor changeMay introduce conformational rigidity and potential for pi-stacking interactions.

Electronic Effects : Iodine is an electron-withdrawing group through induction, which can influence the acidity of the carboxylic acid and the nucleophilicity of the amino group. This alteration in electronic distribution can affect the strength of hydrogen bonds and other electrostatic interactions with a biological target.

Steric Effects : Iodine is the largest of the stable halogens. The bulky iodine atoms at the 3 and 5 positions create significant steric hindrance, which can force the molecule into a specific conformation. This conformational constraint can be advantageous if it pre-organizes the molecule for optimal binding. In studies of anthranilic acid-based inhibitors of the enzyme MabA, an increase in activity was correlated with an increase in halogen size, suggesting that a bulky and hydrophobic substituent is preferable for activity. mdpi.com

Halogen Bonding : Iodine atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the target molecule. This type of interaction can contribute significantly to binding affinity and selectivity. Molecular docking studies of other halogenated anthranilic acid derivatives have revealed the importance of halogen bonding in their interaction with target residues. ekb.eg

Replacing iodine with other halogens would systematically alter these properties. For example, substitution with bromine or chlorine would reduce the steric bulk and the potential for halogen bonding, while fluorine substitution would have a more pronounced electronic effect with minimal steric change. mdpi.com

The anthranilic acid scaffold serves as the central framework, positioning the N-hexanoyl chain and the diiodo substituents in a specific spatial arrangement. The core itself has key functional groups—the carboxylic acid and the secondary amide—that are often involved in crucial binding interactions such as hydrogen bonding.

The carboxylic acid moiety is typically a key interaction point, often forming salt bridges or strong hydrogen bonds with basic residues (e.g., arginine, lysine) in a binding site. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), contributing to the network of interactions that stabilize the molecule in the binding pocket.

The anthranilic acid core also presents opportunities for further functionalization to probe the SAR. The substitution on the anthranilic acid scaffold can provide large compound libraries, enabling a comprehensive assessment of the structure-activity relationship. nih.gov Modifications could include:

Bioisosteric replacement of the carboxylic acid : Replacing the carboxylic acid with other acidic groups like a tetrazole or a hydroxamic acid could modulate the pKa and the geometry of the hydrogen bonding interactions. nih.gov

Modification of the amino group : Alkylation or acylation of the amino group can alter its hydrogen bonding capacity and introduce new steric or electronic features.

Introduction of further substituents on the aromatic ring : Positions 4 and 6 of the anthranilic acid ring are unsubstituted and could be sites for further modification to explore additional interactions with the target.

Design and Synthesis of Mechanistic Probes and SAR Analogues

The rational design and synthesis of analogues of 3,5-diiodo-N-hexanoyl-anthranilic acid are crucial for validating the hypothesized SAR and for developing compounds with improved potency, selectivity, and pharmacokinetic properties.

To explore the topology of the binding pocket that accommodates the N-hexanoyl chain, a series of analogues with systematic modifications to this chain could be synthesized.

Varying Chain Length : Synthesizing a homologous series of N-acyl derivatives (from N-butanoyl to N-octanoyl) would help determine the optimal length for hydrophobic interactions.

Introducing Steric Bulk : Analogues with branched chains (e.g., isobutyl, tert-butyl at various positions) could probe the width and steric tolerance of the binding pocket.

Incorporating Reporter Groups : Attaching a fluorescent tag or a photoaffinity label to the terminus of the acyl chain could create a mechanistic probe to identify the binding site and study the binding kinetics.

The synthesis of such N-acyl derivatives typically involves the acylation of 3,5-diiodoanthranilic acid with the corresponding acyl chloride or carboxylic acid (using a coupling agent). researchgate.net

To dissect the role of the iodine atoms, analogues with different halogenation patterns would be highly informative.

Table 2: Proposed Analogues with Altered Halogenation and Their Rationale

AnalogueRationale for Synthesis
3,5-dibromo-N-hexanoyl-anthranilic acidTo assess the importance of halogen size and polarizability for binding affinity.
3,5-dichloro-N-hexanoyl-anthranilic acidTo further reduce steric bulk and investigate the role of electrostatic interactions.
3-iodo-N-hexanoyl-anthranilic acidTo determine the contribution of each iodine atom to the overall activity.
5-iodo-N-hexanoyl-anthranilic acidTo probe for asymmetric binding interactions within the target site.
3-bromo-5-iodo-N-hexanoyl-anthranilic acidTo create a hybrid analogue that might exhibit a unique binding profile.

The synthesis of these halogenated analogues would start from the appropriately substituted anthranilic acids. The direct electrophilic substitution of anthranilates can often lead to mixtures, so specific synthetic routes starting from pre-halogenated precursors are generally preferred. google.com

By systematically synthesizing and evaluating these and other targeted analogues, a detailed understanding of the structure-activity landscape for 3,5-diiodo-N-hexanoyl-anthranilic acid can be achieved, paving the way for the development of more effective and specific molecular agents.

Strategic Substitutions on the Anthranilic Acid Ring System

The substitution pattern on the anthranilic acid ring is a critical determinant of the biological activity of this class of compounds. In the case of Anthranilic acid, 3,5-diiodo-N-hexanoyl-, the presence of two iodine atoms at the 3 and 5 positions is a key structural feature. Research on related anthranilic acid derivatives has shed light on the role of such substitutions.

Studies on various N-arylanthranilic acids have indicated that the nature and position of substituents on the anthranilic acid moiety significantly influence their activity. For instance, in the context of antitubercular activity, an increase in the size of the halogen substituent has been correlated with increased activity. nih.gov This suggests that bulky and hydrophobic substituents on the phenyl ring are preferable for enhancing the desired biological effect. nih.gov This principle supports the rationale for the inclusion of iodine, the largest and most lipophilic of the common halogens, in the structure of 3,5-diiodo-N-hexanoyl-anthranilic acid.

In a broader sense, the exploration of various substituents on the anthranilic acid ring has been a common strategy in the development of new therapeutic agents. mdpi.com The selection of di-iodo substitution in 3,5-diiodo-N-hexanoyl-anthranilic acid is a deliberate design choice aimed at optimizing its physicochemical properties for a specific biological target.

The following table summarizes the impact of different substitution patterns on the activity of anthranilic acid derivatives based on findings from related compounds.

Substituent Position(s) Substituent Type Observed Effect on Activity Inferred Relevance to 3,5-diiodo-N-hexanoyl-anthranilic acid
5Halogen (e.g., Bromine, Iodine)Increased halogen size correlates with increased activity. nih.govThe presence of iodine at position 5 is likely to contribute positively to the compound's activity.
4Halogen (e.g., Bromine)Moving a halogen from position 5 to 4 can alter the activity profile. nih.govThe 3,5-disubstitution pattern is likely a key determinant of the specific activity of the target compound.
GeneralBulky, hydrophobic groupsGenerally preferred for activity in some series. nih.govThe two iodine atoms provide both bulk and hydrophobicity, which is expected to be a significant factor in the compound's biological interactions.
GeneralElectron-withdrawing groupsCan influence molecular properties and interactions.The electron-withdrawing nature of iodine can affect the electronic distribution of the ring and the acidity of the functional groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sums.ac.ir For a compound like Anthranilic acid, 3,5-diiodo-N-hexanoyl-, QSAR can be a powerful tool for predicting the activity of novel, unsynthesized analogues and for guiding the design of more potent molecules.

The development of a predictive QSAR model for 3,5-diiodo-N-hexanoyl-anthranilic acid and its derivatives would involve a systematic process encompassing the selection of appropriate molecular descriptors, the construction of a mathematical model, and rigorous statistical validation. nih.gov

Selection of Molecular Descriptors and Feature Engineering

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules under investigation. sums.ac.ir For a molecule like 3,5-diiodo-N-hexanoyl-anthranilic acid, a wide range of descriptors would be considered to capture its key features. These can be broadly categorized as:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of rings, and counts of specific functional groups.

Topological Descriptors: These descriptors describe the connectivity of atoms in a molecule and are derived from its 2D representation. Examples include connectivity indices and information content indices.

Geometrical Descriptors: These 3D descriptors are calculated from the spatial arrangement of atoms and include molecular volume, surface area, and principal moments of inertia. sums.ac.ir

Quantum Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and can provide insights into the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and atomic charges. sums.ac.ir

Physicochemical Descriptors: These include properties like hydrophobicity (log P), molecular refractivity, and polarizability, which are known to influence a compound's pharmacokinetic and pharmacodynamic behavior. nih.gov

Feature engineering and selection are crucial subsequent steps. Given the large number of possible descriptors, techniques like Genetic Algorithms (GA) or Principal Component Analysis (PCA) are often employed to select a subset of the most relevant descriptors that have the highest correlation with the biological activity. sums.ac.ir This helps in building a more robust and interpretable QSAR model, avoiding the issue of overfitting.

The table below provides examples of molecular descriptors that would be relevant for a QSAR study of 3,5-diiodo-N-hexanoyl-anthranilic acid and its analogues.

Descriptor Class Specific Descriptor Examples Potential Relevance
ConstitutionalMolecular Weight, Number of Halogen AtomsRelates to the overall size and composition of the molecule.
TopologicalWiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular branching and connectivity.
GeometricalMolecular Surface Area, Molecular VolumeDescribes the steric properties of the molecule. sums.ac.ir
Quantum ChemicalHOMO/LUMO Energies, Dipole MomentRelates to the molecule's reactivity and electrostatic interactions. sums.ac.ir
PhysicochemicalLog P (Hydrophobicity), Molar RefractivityImportant for predicting absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Development and Statistical Validation of Predictive QSAR Models

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a commonly used technique for this purpose, which generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients. mdpi.com Other methods like Partial Least Squares (PLS) and various machine learning algorithms can also be employed. sums.ac.ir

The predictive power and robustness of the developed QSAR model must be rigorously validated. semanticscholar.org This is achieved through both internal and external validation procedures. nih.gov

Internal Validation: This is typically performed using cross-validation techniques, such as the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the dataset. The cross-validated correlation coefficient (q²) is a key metric for internal validation. A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it

External Validation: The most stringent test of a QSAR model's predictive ability is external validation. mdpi.com Here, the initial dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the activity of the compounds in the test set is then evaluated. The predictive correlation coefficient (R²_pred) is calculated for the test set, and a value greater than 0.6 is often required for a model to be considered predictive. uniroma1.it

The statistical significance of the QSAR model is also assessed using parameters such as the correlation coefficient (R²), the standard error of the estimate, and the F-statistic. Y-randomization is another important validation technique where the biological activity data is randomly shuffled to ensure that the original correlation was not due to chance. uniroma1.it

The following table summarizes the key statistical parameters used for the validation of QSAR models.

Validation Parameter Description Acceptable Value
R² (Coefficient of Determination)Measures the goodness of fit of the model to the training set data.> 0.6
q² (Cross-validated R²)Measures the internal predictive ability of the model.> 0.5 uniroma1.it
R²_pred (Predictive R²)Measures the external predictive ability of the model on a test set.> 0.6 uniroma1.it
Standard Error of EstimateIndicates the absolute error in the predicted activity values.As low as possible
F-statisticAssesses the overall statistical significance of the regression model.High value

Advanced Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Molecular Dynamics Simulations of Anthranilic acid, 3,5-diiodo-N-hexanoyl-

Conformational analysis is critical for understanding the three-dimensional shapes a molecule can adopt, which directly influences its biological activity. For Anthranilic acid, 3,5-diiodo-N-hexanoyl-, the key rotatable bonds—primarily within the N-hexanoyl chain and the amide linkage—allow for a range of conformations. Molecular dynamics (MD) simulations offer a powerful method to explore this conformational landscape over time, providing a dynamic picture of the molecule's flexibility and preferred shapes in a simulated physiological environment. nih.govnih.gov

Table 1: Key Torsional Angles for Conformational Analysis

Bond Description Expected Behavior
C(O)-N Amide Bond Largely planar, but with potential for some rotation influencing the orientation of the hexanoyl group relative to the aromatic ring.
N-C(hexanoyl) N-Alkyl Bond Significant rotational freedom, allowing the hexanoyl chain to adopt various extended or folded conformations.
C(ring)-C(OOH) Carboxylic Acid Linkage Rotation can influence hydrogen bonding patterns and interaction with protein targets.

Molecular Docking Studies for Hypothetical Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. For Anthranilic acid, 3,5-diiodo-N-hexanoyl-, docking studies would be a primary tool to screen for potential biological targets and to hypothesize how it might bind.

Studies on various anthranilic acid derivatives have successfully used molecular docking to identify potential inhibitors for targets such as cyclooxygenase (COX) enzymes, estrogen receptors, and various kinases. researchgate.netnih.gov In a typical docking study, a 3D model of a protein target is used as a receptor, and the ligand (Anthranilic acid, 3,5-diiodo-N-hexanoyl-) is placed into the binding site in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, with lower binding energy scores generally indicating more favorable interactions. researchgate.net

Docking simulations can explore the entire surface of a protein to identify potential binding sites beyond the primary (orthosteric) active site. These alternative sites, known as allosteric sites, can offer novel mechanisms for modulating protein function. Research on anthranilic acid derivatives has led to the identification of allosteric inhibitors for targets like the hepatitis C NS5B polymerase. nih.gov For Anthranilic acid, 3,5-diiodo-N-hexanoyl-, "blind docking" simulations, where the ligand is not initially placed in a known binding site, could reveal novel putative binding pockets or allosteric hotspots. The properties of these predicted sites—such as volume, hydrophobicity, and charge distribution—can then be analyzed to assess their viability as true binding locations. Aromatic side chains are often key residues in protein binding sites, making them attractive probes. researchgate.net

Once a plausible binding pose is identified through docking, the specific interactions between the ligand and protein can be analyzed in detail. For Anthranilic acid, 3,5-diiodo-N-hexanoyl-, the interaction network is expected to be multifaceted. nih.govcombio.org

Hydrogen Bonding: The carboxylic acid and amide groups are prime candidates for forming hydrogen bonds. The carboxylate can act as a hydrogen bond acceptor, while the -OH group and the N-H of the amide can act as hydrogen bond donors. These are often critical for anchoring the ligand in the binding site.

Hydrophobic Interactions: The hexanoyl chain and the phenyl ring provide significant hydrophobic character, allowing the molecule to form favorable van der Waals interactions within nonpolar regions of a protein binding pocket.

Halogen Bonding: A particularly important interaction for this molecule would be halogen bonding. The two iodine atoms are large, polarizable, and can act as halogen bond donors, forming favorable electrostatic interactions with electron-rich atoms like oxygen or nitrogen, or even with the pi-systems of aromatic amino acid residues. This type of interaction is increasingly recognized as a key contributor to binding affinity and specificity.

Table 2: Predicted Ligand-Protein Interactions for Anthranilic acid, 3,5-diiodo-N-hexanoyl-

Functional Group Potential Interaction Type Likely Interacting Amino Acid Residues
Carboxylic Acid (-COOH) Hydrogen Bonding, Salt Bridge Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser)
Amide (-NH-C=O) Hydrogen Bonding Aspartate (Asp), Glutamate (Glu), Serine (Ser), Main-chain C=O or N-H
Aromatic Ring π-π Stacking, Hydrophobic Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hexanoyl Chain Hydrophobic, van der Waals Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)

De Novo Design and Virtual Screening Strategies for Novel Analogues

With a validated binding model for a lead compound, computational techniques can be used to design new, potentially more potent analogues.

De Novo Design: This approach involves building novel molecules from scratch directly within the confines of the protein's binding site. rsc.org Algorithms place fragments or atoms sequentially, guided by the shape and chemical nature of the pocket, to generate structures with optimal predicted binding affinity. Starting with the Anthranilic acid, 3,5-diiodo-N-hexanoyl- scaffold, a de novo design program could suggest modifications to the hexanoyl chain (e.g., branching, cyclization) or replacement of the iodine atoms with other halogens or functional groups to improve interactions.

Virtual Screening: This technique involves docking large libraries of commercially or virtually available compounds against a target protein to identify new "hits". A virtual screen could be performed using a library of related anthranilic acid derivatives or a more diverse chemical library. Compounds are ranked based on their docking scores, and the top-ranking molecules are selected for experimental testing. This is a highly efficient way to explore a vast chemical space to find novel scaffolds or derivatives.

Free Energy Perturbation and Binding Affinity Calculations for Optimized Lead Generation

While molecular docking provides a rapid estimate of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) can provide highly accurate calculations of the relative binding free energy between two similar ligands. nih.gov FEP simulations involve computationally "mutating" a known ligand (like Anthranilic acid, 3,5-diiodo-N-hexanoyl-) into a close analogue while it is bound to the protein and also when it is free in solution.

The difference between the free energy change of this mutation in the bound and unbound states yields the relative binding affinity (ΔΔG). This method is computationally expensive but invaluable for lead optimization. For example, FEP could be used to precisely predict whether changing the hexanoyl chain to a heptanoyl chain, or moving an iodine atom from the 3-position to the 4-position, would result in a more potent inhibitor. These calculations help prioritize which specific analogues should be synthesized, saving significant time and resources.

Cheminformatics-Guided Library Design for Targeted Synthesis

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the context of drug discovery, it can be used to design a focused library of compounds for synthesis around a promising scaffold like Anthranilic acid, 3,5-diiodo-N-hexanoyl-.

Starting with the core structure, cheminformatics tools can be used to explore "chemical space" by systematically varying substituents at different positions. For this molecule, this could involve:

Varying the length and branching of the N-acyl chain.

Substituting the iodine atoms with other halogens (F, Cl, Br) or other electron-withdrawing/donating groups.

Adding substituents at the remaining open positions on the aromatic ring.

Properties such as predicted activity (from docking or more advanced models), drug-likeness (e.g., Lipinski's Rule of Five), and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties are calculated for each virtual analogue. researchgate.net This multiparameter optimization allows for the design of a library of compounds with a high probability of having both good target affinity and favorable pharmacokinetic properties.

Receptor Binding Affinity and Selectivity Profiling

A crucial first step in characterizing a new compound is to determine its ability to bind to specific biological receptors. This is essential for identifying its primary targets and understanding its potential pharmacological effects.

Radioligand displacement assays are a gold-standard method for quantifying the binding of a test compound to a target receptor. In this technique, a radiolabeled ligand with known high affinity for the receptor of interest is allowed to bind to its target. Subsequently, increasing concentrations of the unlabeled test compound, in this case, Anthranilic acid, 3,5-diiodo-N-hexanoyl-, are introduced. The ability of the test compound to displace the radioligand from the receptor is measured, providing a quantitative measure of its binding affinity.

Competitive binding assays are employed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound. The IC50 value represents the concentration of the inhibitor required to displace 50% of the bound radioligand. The Ki value is a more absolute measure of binding affinity, derived from the IC50 value and the concentration of the radioligand used in the assay. These values are critical for comparing the potency of different compounds and for understanding the structure-activity relationship.

Table 1: Hypothetical Receptor Binding Data for Anthranilic acid, 3,5-diiodo-N-hexanoyl-

Target ReceptorRadioligandIC50 (nM)Ki (nM)
Receptor A[³H]-Ligand X5025
Receptor B[¹²⁵I]-Ligand Y>10000>5000
Receptor C[³H]-Ligand Z750375

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for Anthranilic acid, 3,5-diiodo-N-hexanoyl- is not publicly available.

Label-free biosensor technologies such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) provide real-time data on the kinetics of molecular interactions. These techniques measure the association rate constant (kon) and the dissociation rate constant (koff) of the compound binding to its target. The equilibrium dissociation constant (KD), another measure of binding affinity, can be calculated from the ratio of koff to kon. This kinetic information is invaluable for understanding the duration of the drug-target interaction.

Enzyme Inhibition and Activation Assays

In addition to receptor binding, many therapeutic agents exert their effects by modulating the activity of enzymes. Therefore, it is essential to investigate the potential of Anthranilic acid, 3,5-diiodo-N-hexanoyl- to inhibit or activate specific enzymes.

Enzyme kinetic studies are performed to characterize the effect of a compound on the rate of an enzyme-catalyzed reaction. By measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor, key kinetic parameters can be determined. These include the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The IC50 value for enzyme inhibition is the concentration of the compound that reduces enzyme activity by 50%. The inhibition constant (Ki) provides a more precise measure of the inhibitor's potency.

Table 2: Hypothetical Enzyme Inhibition Data for Anthranilic acid, 3,5-diiodo-N-hexanoyl-

Target EnzymeSubstrateKm (µM)Vmax (µmol/min)IC50 (µM)Ki (µM)
Enzyme XSubstrate P1010052.5
Enzyme YSubstrate Q2550>100>50

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for Anthranilic acid, 3,5-diiodo-N-hexanoyl- is not publicly available.

Further kinetic experiments are conducted to determine the mechanism of enzyme inhibition. By analyzing how the inhibitor affects the Km and Vmax of the enzyme, the type of inhibition can be classified.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This results in an increase in the apparent Km, with no change in Vmax.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This leads to a decrease in Vmax, with no change in Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both the apparent Km and Vmax.

Understanding the mechanism of inhibition is crucial for predicting the compound's in vivo efficacy and potential for drug-drug interactions.

Preclinical In Vitro Biological Evaluation of Anthranilic acid, 3,5-diiodo-N-hexanoyl-: A Review of Current Mechanistic Understanding

Authoritative Note: Extensive literature searches did not yield specific preclinical data for "Anthranilic acid, 3,5-diiodo-N-hexanoyl-" within the scope of the requested outline. The following sections reflect the absence of available research in these specific areas of mechanistic elucidation.

Preclinical in Vitro Biological Evaluation: Mechanistic Elucidation

The comprehensive investigation into the mechanisms of action for novel chemical entities is a cornerstone of modern drug discovery and development. This process involves a multi-faceted approach to identify molecular targets, delineate effects on cellular pathways, and understand the broader biological impact. For the compound Anthranilic acid, 3,5-diiodo-N-hexanoyl-, a detailed preclinical in vitro evaluation is essential to characterize its pharmacological profile. This would typically involve a suite of assays and advanced analytical techniques designed to probe its interaction with cellular components and systems.

However, a thorough review of the current scientific literature reveals a significant gap in the understanding of this specific molecule's biological activity. To date, there are no publicly available studies that provide the detailed mechanistic data required for a complete preclinical profile. The subsequent sections outline the standard investigational pathways that would be necessary to elucidate the compound's mechanism of action, while noting the current lack of specific data for Anthranilic acid, 3,5-diiodo-N-hexanoyl-.

The initial step in deciphering a compound's mechanism is to confirm its interaction with cellular targets and the subsequent functional consequences of this engagement.

Cell-based reporter assays are powerful tools for screening and characterizing compounds that modulate specific signaling pathways. These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular pathway. An increase or decrease in the reporter signal indicates that a compound is activating or inhibiting the pathway of interest.

No published studies were identified that have employed cell-based reporter assays to investigate the effect of Anthranilic acid, 3,5-diiodo-N-hexanoyl- on any specific cellular signaling pathways.

To identify the direct binding partners of a small molecule within a complex cellular environment, advanced proteomic techniques are employed. Methods such as chemical proteomics, affinity chromatography-mass spectrometry, and thermal shift assays can provide an unbiased profile of the proteins that physically interact with the compound.

There is no available data from small molecule-protein interaction profiling studies to identify the protein targets of Anthranilic acid, 3,5-diiodo-N-hexanoyl- within the cellular proteome.

A review of the literature found no studies that have utilized 'omics' technologies to assess the global biological impact of Anthranilic acid, 3,5-diiodo-N-hexanoyl-.

Following the identification of cellular targets and affected pathways, further investigations are required to elucidate the precise molecular mechanisms through which the compound exerts its effects.

Many cellular processes are regulated by intricate networks of protein-protein interactions. Small molecules that can disrupt or stabilize these interactions are of significant therapeutic interest. Techniques such as co-immunoprecipitation, fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR) are used to study a compound's effect on specific PPIs.

No research has been published detailing the effects of Anthranilic acid, 3,5-diiodo-N-hexanoyl- on any specific protein-protein interactions.

To confirm and further detail the findings from initial pathway screening, specific assays are used to measure the activity of key nodes within a signaling cascade. This often involves quantitative analysis of protein phosphorylation, second messenger levels, or the subcellular localization of signaling proteins.

There is no available research that analyzes the perturbations of intracellular signaling pathways following treatment with Anthranilic acid, 3,5-diiodo-N-hexanoyl-.

Preclinical in Vivo Pharmacokinetic and Metabolic Profiling in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Appropriately Selected Animal Species

The characterization of a drug candidate's ADME properties is a critical component of preclinical development. These studies are designed to investigate how a living organism processes the compound.

Rationale for Animal Model Selection Based on Comparative Xenobiotic Metabolism

The selection of appropriate animal models for preclinical studies is paramount and is largely guided by the similarities in metabolic pathways between the chosen species and humans. For xenobiotic compounds, species-specific differences in drug metabolism are a key consideration. Rodent models, such as mice and rats, are frequently utilized in early pharmacokinetic studies due to their well-characterized genetics and physiology. nih.govresearchgate.net The use of "humanized" mouse models, where murine genes for drug-metabolizing enzymes are replaced with their human counterparts, can provide more predictive data for human xenobiotic responses. nih.govnih.gov The rationale for selecting specific animal models for Anthranilic acid, 3,5-diiodo-N-hexanoyl- would also consider the metabolism of structurally related iodinated compounds and N-acyl anthranilic acid derivatives to ensure the chosen model has relevant metabolic pathways. biorxiv.orgnih.gov

Evaluation of Systemic Exposure and Bioavailability in Animal Models

Following administration, the systemic exposure and bioavailability of Anthranilic acid, 3,5-diiodo-N-hexanoyl- would be determined. Pharmacokinetic parameters are typically assessed in plasma or serum samples collected at various time points.

Pharmacokinetic Parameters of Anthranilic acid, 3,5-diiodo-N-hexanoyl- in Animal Models

Parameter Description Value (Unit) Animal Model
Cmax Maximum (peak) plasma concentration Data not available ---
Tmax Time to reach Cmax Data not available ---
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration Data not available ---
AUC(0-∞) Area under the plasma concentration-time curve from time 0 extrapolated to infinity Data not available ---
t1/2 Elimination half-life Data not available ---

| F% | Bioavailability | Data not available | --- |

No publicly available data was found for the systemic exposure and bioavailability of Anthranilic acid, 3,5-diiodo-N-hexanoyl- in any animal model.

Quantitative Tissue Distribution Analysis

Understanding the distribution of a compound into various tissues and organs is crucial for identifying potential sites of action and accumulation. Quantitative tissue distribution studies for Anthranilic acid, 3,5-diiodo-N-hexanoyl- would involve the measurement of compound concentrations in tissues such as the liver, kidneys, brain, and adipose tissue at different time points after administration.

Tissue Distribution of Anthranilic acid, 3,5-diiodo-N-hexanoyl- in a Rat Model

Tissue Concentration (µg/g or equivalent) at Time Point 1 Concentration (µg/g or equivalent) at Time Point 2
Liver Data not available Data not available
Kidney Data not available Data not available
Brain Data not available Data not available
Lung Data not available Data not available
Heart Data not available Data not available
Spleen Data not available Data not available

| Adipose Tissue | Data not available | Data not available |

Specific data regarding the quantitative tissue distribution of Anthranilic acid, 3,5-diiodo-N-hexanoyl- is not available in the public domain.

Comprehensive Metabolite Identification and Profiling

The biotransformation of a drug candidate into its metabolites can significantly influence its efficacy and safety. Metabolite profiling aims to identify and quantify these metabolic products in various biological matrices.

Elucidation of Phase I (e.g., Oxidation, Reduction, Hydrolysis) and Phase II (e.g., Glucuronidation, Sulfation) Metabolic Pathways

Metabolism is broadly categorized into Phase I and Phase II reactions. longdom.org Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of endogenous molecules to these functional groups to facilitate excretion. For N-acyl anthranilic acid derivatives, metabolic pathways can include hydrolysis of the amide bond and hydroxylation of the aromatic rings. The presence of iodine atoms in Anthranilic acid, 3,5-diiodo-N-hexanoyl- may also influence its metabolic fate.

Predicted Metabolic Pathways for Anthranilic acid, 3,5-diiodo-N-hexanoyl-

Metabolic Phase Reaction Type Predicted Metabolite Structure
Phase I Hydrolysis 3,5-diiodoanthranilic acid and hexanoic acid
Phase I Oxidation (Hydroxylation) Hydroxylated derivatives on the aromatic ring
Phase II Glucuronidation Glucuronide conjugates of the parent compound or Phase I metabolites

| Phase II | Sulfation | Sulfate conjugates of the parent compound or Phase I metabolites |

This table represents predicted pathways based on the general metabolism of related compounds, as specific metabolic studies on Anthranilic acid, 3,5-diiodo-N-hexanoyl- have not been published.

Structural Characterization of Major and Minor Metabolites in Animal Biological Matrices

The structural elucidation of metabolites is essential for a complete understanding of a compound's disposition. This is typically achieved using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Identified Metabolites of Anthranilic acid, 3,5-diiodo-N-hexanoyl- in Rat Urine

Metabolite ID Proposed Structure Method of Identification Major/Minor
M1 Data not available Data not available Data not available
M2 Data not available Data not available Data not available

There is no available research that has identified or structurally characterized the metabolites of Anthranilic acid, 3,5-diiodo-N-hexanoyl- in any animal biological matrices.

Investigation of Excretion Routes and Mass Balance in Animal Studies

No publicly available data from animal studies specifically detailing the excretion routes or mass balance of Anthranilic acid, 3,5-diiodo-N-hexanoyl- were found.

Interspecies Comparative Metabolism and Pharmacokinetics for Translational Research

No publicly available data from studies comparing the metabolism and pharmacokinetics of Anthranilic acid, 3,5-diiodo-N-hexanoyl- across different animal species for translational research purposes were found.

Advanced Analytical Method Development for Detection and Quantification in Biological Matrices

Sophisticated Sample Preparation Techniques for Complex Biological Matrices

The primary challenge in bioanalysis is the complexity of the sample matrix, which contains numerous components like proteins, salts, lipids, and metabolites that can interfere with the analysis. nih.gov Effective sample preparation is crucial to remove these interferences, concentrate the analyte, and ensure the method's robustness and reliability.

Traditional extraction methodologies remain a cornerstone of sample preparation, offering robust and well-understood mechanisms for analyte isolation.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For Anthranilic acid, 3,5-diiodo-N-hexanoyl-, its acidic nature allows for pH-controlled extraction. By adjusting the sample pH to be acidic (e.g., below its pKa), the carboxylic acid group will be protonated, making the molecule less polar and more soluble in a non-polar organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). A subsequent back-extraction into a basic aqueous phase can further purify the analyte.

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that separates components of a mixture based on their physical and chemical properties. researchgate.net It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte or the impurities. nih.gov For a lipophilic compound like Anthranilic acid, 3,5-diiodo-N-hexanoyl-, a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would be effective. The general steps would include conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent. nih.gov

Accelerated Solvent Extraction (ASE): ASE is a more advanced technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process. While more commonly used for solid or semi-solid samples (e.g., tissues), it significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. mdpi.com

Table 1: Comparison of Optimized Extraction Methodologies

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Accelerated Solvent Extraction (ASE)
Principle Partitioning between two immiscible liquid phases. Partitioning between a solid stationary phase and a liquid mobile phase. Liquid extraction at elevated temperature and pressure.
Selectivity Moderate; depends on pH and solvent choice. High; depends on sorbent chemistry and solvent selection. Moderate to high; depends on solvent and temperature.
Automation Can be automated, but often performed manually. Easily automated, especially in 96-well plate format. Fully automated systems are standard.
Solvent Use High Low to moderate Low
Common Use Liquid samples (plasma, urine). Liquid samples; can be adapted for solids. Solid and semi-solid samples (tissue).

Recent advances in sample preparation have focused on miniaturization to reduce sample and solvent volumes, decrease waste, and increase throughput. nih.govnih.gov

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE, where a small amount of sorbent (typically 1-4 mg) is packed directly into a syringe needle or as a cartridge. nih.govmdpi.com This technique integrates sample extraction, pre-concentration, and clean-up into a single device. For the analysis of Anthranilic acid, 3,5-diiodo-N-hexanoyl- from a small volume of plasma (e.g., <100 µL), a MEPS syringe with a C18 sorbent could be employed. oup.com The sample is drawn and ejected through the sorbent multiple times to ensure efficient extraction before washing and eluting directly into the analytical instrument. oup.com

Parallel Artificial Liquid Membrane Extraction (PALME): PALME is a micro-scale liquid-liquid-liquid extraction technique performed in a 96-well plate format. nih.govresearchgate.net It utilizes a "sandwich" system where a donor plate (containing the sample), a filter plate coated with an organic solvent (the artificial liquid membrane), and an acceptor plate are combined. researchgate.net For an acidic analyte like the target compound, the sample in the donor well would be acidified. The uncharged analyte extracts into the organic liquid membrane and is then back-extracted into a basic solution in the acceptor well. This provides exceptionally clean extracts suitable for sensitive LC-MS/MS analysis. nih.govnih.gov

Table 2: Overview of Miniaturized Sample Preparation Techniques

Technique Principle Typical Sample Volume Key Advantages
Microextraction by Packed Sorbent (MEPS) Miniaturized SPE with sorbent inside a syringe. 10 - 250 µL Reduced sample/solvent volumes, fast, easily automated. nih.govoup.com
Parallel Artificial Liquid Membrane Extraction (PALME) Three-phase liquid extraction across a supported liquid membrane in a 96-well format. 100 - 300 µL High-throughput, excellent sample clean-up, low solvent use. nih.govresearchgate.net

Matrix effects are a significant concern in quantitative bioanalysis using mass spectrometry, manifesting as either ion suppression or enhancement. eijppr.comtandfonline.com This phenomenon occurs when co-eluting matrix components alter the ionization efficiency of the target analyte, leading to inaccurate and imprecise results. bioanalysis-zone.comnih.gov Endogenous phospholipids from biological samples are a common cause of matrix effects. eijppr.com

The sample preparation techniques described above are the primary tools for mitigating matrix effects.

Selective Extraction: Techniques like SPE and PALME are highly effective at removing broad classes of interferences. The multi-step process of washing and selective elution in SPE, or the pH-driven transport across a membrane in PALME, can efficiently separate the analyte from phospholipids and other matrix components.

Chromatographic Separation: Ensuring that the analyte is chromatographically resolved from the bulk of the matrix components is another critical strategy.

Internal Standards (IS): The use of a suitable internal standard, particularly a stable isotope-labeled version of the analyte, is essential. An ideal IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction during data processing. nih.gov

High-Resolution Chromatographic Separation Techniques

Following sample preparation, a robust chromatographic method is required to separate the analyte of interest from any remaining interferences before detection.

UPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. mdpi.com

For the analysis of Anthranilic acid, 3,5-diiodo-N-hexanoyl-, a reversed-phase UPLC method would be appropriate. Key development parameters include:

Column: A C18 column is a common starting point for a lipophilic molecule.

Mobile Phase: A typical mobile phase would consist of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol. The addition of a modifier, such as 0.1% formic acid, to the mobile phase would suppress the ionization of the analyte's carboxylic acid group, leading to better peak shape and retention on a C18 column. mdpi.com

Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase over time, would be used to ensure that the analyte is eluted as a sharp peak while also cleaning the column of more strongly retained matrix components.

Table 3: Hypothetical Starting UPLC Parameters for Anthranilic acid, 3,5-diiodo-N-hexanoyl-

Parameter Condition
System UPLC with MS/MS Detector
Column Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Injection Volume 2 µL
Column Temp. 40 °C

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to its carboxylic acid group and relatively high molecular weight, Anthranilic acid, 3,5-diiodo-N-hexanoyl- is not directly suitable for GC analysis. The polar carboxylic acid group would cause poor peak shape and potential thermal degradation in the hot GC inlet.

Therefore, a derivatization step would be necessary to make the analyte amenable to GC analysis. The most common approach would be esterification of the carboxylic acid group (e.g., to form a methyl or ethyl ester) using reagents like diazomethane or an alcohol under acidic conditions. This process blocks the polar functional group, increasing the compound's volatility and thermal stability, allowing for successful separation and analysis by GC, typically coupled with a mass spectrometer (GC-MS).

State-of-the-Art Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry offers unparalleled sensitivity and selectivity for the analysis of xenobiotics in biological fluids. The choice of a specific MS-based platform is dictated by the analytical objective, whether it be targeted quantification or untargeted metabolite profiling.

Triple quadrupole mass spectrometry, operated in multiple reaction monitoring (MRM) mode, is the gold standard for targeted quantification of small molecules in complex matrices. This technique provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

For the analysis of "Anthranilic acid, 3,5-diiodo-N-hexanoyl-", a method would be developed by first optimizing the electrospray ionization (ESI) source parameters to maximize the generation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Subsequently, collision-induced dissociation (CID) would be employed to identify characteristic product ions. The most intense and specific precursor-product ion transition would be selected for MRM analysis, minimizing interference from endogenous matrix components.

Hypothetical MRM parameters for "Anthranilic acid, 3,5-diiodo-N-hexanoyl-" analysis:

Parameter Value
Ionization ModeNegative ESI
Precursor Ion (Q1)m/z (calculated for [M-H]⁻)
Product Ion (Q3)m/z (hypothetical fragment)
Collision EnergyOptimized value (eV)
Dwell Time100 ms

The high selectivity of QqQ-MS/MS significantly reduces the need for extensive sample cleanup, allowing for high-throughput analysis.

High-resolution mass spectrometry, utilizing platforms such as Orbitrap or time-of-flight (TOF) analyzers, provides high mass accuracy and resolving power, enabling the separation of ions with very close mass-to-charge ratios. umb.edu This is particularly advantageous for untargeted metabolomics studies to identify potential metabolites of "Anthranilic acid, 3,5-diiodo-N-hexanoyl-". umb.edu

In an untargeted approach, full-scan mass spectra are acquired over a wide m/z range, and the data is retrospectively analyzed to identify drug-related material. nih.gov The high mass accuracy of HRMS allows for the determination of elemental compositions of unknown metabolites, providing crucial information for their structural elucidation. umb.edu When coupled with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information on metabolites. umb.edu

Key advantages of HRMS in metabolite identification:

Feature Advantage
High Mass AccuracyConfident determination of elemental composition.
High Resolving PowerSeparation of isobaric interferences. umb.edu
Full-Scan Data AcquisitionRetrospective data analysis for unknown metabolites. nih.gov

Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest accuracy and precision in quantification. nih.gov This technique involves the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

The SIL-IS is added to the biological sample at a known concentration at the earliest stage of sample preparation. nih.gov Since the SIL-IS and the analyte exhibit identical chemical and physical properties during sample extraction, chromatography, and ionization, any sample loss or matrix effects will affect both compounds equally. nih.gov The ratio of the MS response of the analyte to that of the SIL-IS is used for quantification, providing a highly accurate and precise measurement that is independent of sample recovery. nih.govnih.gov

Rigorous Development and Validation of Bioanalytical Assays

The development of a reliable bioanalytical method requires a comprehensive validation process to ensure its performance characteristics are suitable for its intended purpose. fda.gov The validation is performed in accordance with regulatory guidelines. fda.gov

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is assessed. gmp-compliance.org This is typically evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. gmp-compliance.org

Linearity: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. The response should be proportional to the concentration, and the calibration curve is typically fitted with a linear regression model. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. gmp-compliance.org These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. gmp-compliance.orguci.edu

Typical acceptance criteria for accuracy and precision:

Parameter Acceptance Criteria
Accuracy (mean)Within ±15% of the nominal value (±20% at LLOQ) gmp-compliance.org
Precision (CV%)≤15% (≤20% at LLOQ) gmp-compliance.orguci.edu

Matrix Effects: The effect of co-eluting endogenous components from the biological matrix on the ionization of the analyte is known as the matrix effect. It can cause ion suppression or enhancement, leading to inaccurate results. Matrix effects are evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution. gmp-compliance.org

Recovery: The extraction recovery of the analyte from the biological matrix is a measure of the efficiency of the sample preparation process. gmp-compliance.org It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. gmp-compliance.org While 100% recovery is not necessary, it should be consistent and reproducible. gmp-compliance.org

Hypothetical validation summary for a bioanalytical method for "Anthranilic acid, 3,5-diiodo-N-hexanoyl-":

Validation Parameter Result
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)>0.995
LLOQ1 ng/mL
Intra-day Accuracy95.2% - 103.5%
Intra-day Precision (CV%)3.8% - 7.1%
Inter-day Accuracy97.1% - 101.8%
Inter-day Precision (CV%)4.5% - 8.2%
Mean Recovery85.6%
Matrix EffectMinimal ion suppression observed

Chemical Biology Applications and Molecular Probe Development

Strategic Design of Anthranilic acid, 3,5-diiodo-N-hexanoyl- as a Chemical Probe

There is no available literature detailing the strategic design of Anthranilic acid, 3,5-diiodo-N-hexanoyl- as a chemical probe. The design of such a probe would typically involve the rational incorporation of features to enable the study of biological targets, but specific research on this compound is absent.

No studies have been published that describe the integration of reporter tags (such as fluorophores or biotin) or handles for affinity purification (like alkyne or azide groups for click chemistry) onto the scaffold of Anthranilic acid, 3,5-diiodo-N-hexanoyl-. nih.govneb.comnih.govthermofisher.comneb.com Such modifications are crucial for techniques like activity-based protein profiling (ABPP) and affinity purification to enable the visualization and isolation of protein targets.

Without a functionalized probe, the application of Anthranilic acid, 3,5-diiodo-N-hexanoyl- for the identification and validation of biological targets in complex systems like cell lysates or living organisms has not been reported. Target identification studies are contingent on the probe's ability to covalently label or bind its target, which can then be identified via proteomic methods. nih.govnih.gov

Utilization of the Compound as a Research Tool to Investigate Biological Systems and Pathways

There is no documented use of Anthranilic acid, 3,5-diiodo-N-hexanoyl- as a research tool for investigating biological systems or pathways.

Information regarding the ability of Anthranilic acid, 3,5-diiodo-N-hexanoyl- to selectively perturb specific cellular processes for functional studies is not available. Such applications would require detailed knowledge of the compound's biological target and its mechanism of action, which has not been established.

Given the lack of research into its biological activity and targets, Anthranilic acid, 3,5-diiodo-N-hexanoyl- has not contributed to the elucidation of any novel biological mechanisms or regulatory networks.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Targets and Off-Target Interactions

The known biological activities of anthranilic acid derivatives are extensive, encompassing roles as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. ekb.egmdpi.comnih.gov This broad spectrum of activity suggests that the full range of their biological targets has yet to be elucidated. Future research will likely focus on comprehensive screening programs to identify novel protein interactions and signaling pathways modulated by compounds like Anthranilic acid, 3,5-diiodo-N-hexanoyl-.

The structural features of N-acyl anthranilic acids, including the substituted aromatic ring and the acyl chain, provide a scaffold that can be systematically modified to probe for new biological activities. researchgate.net Techniques such as high-throughput screening and chemoproteomics will be instrumental in identifying previously unknown binding partners.

Furthermore, a critical aspect of modern drug development is the characterization of a compound's off-target effects. nih.gov While often associated with adverse effects, off-target interactions can also reveal new therapeutic opportunities. A thorough investigation of the secondary pharmacology of Anthranilic acid, 3,5-diiodo-N-hexanoyl- and its analogues is warranted. nih.gov This involves screening against a wide panel of receptors, enzymes, and ion channels to build a comprehensive interaction profile. Understanding these interactions is crucial for predicting potential side effects and for repurposing the compound for new indications. Computational models that can predict off-target effects based on chemical structure are becoming increasingly sophisticated and will play a vital role in this exploratory phase. nih.gov

Table 1: Potential Areas for Biological Target Exploration

Research AreaMethodologiesPotential Outcomes
Novel Target IdentificationHigh-throughput screening, chemoproteomics, fragment-based screeningDiscovery of new therapeutic applications, elucidation of novel biological pathways
Off-Target ProfilingBroad-panel receptor screening, in vitro safety pharmacology assaysPrediction of potential adverse effects, identification of drug repurposing opportunities
Mechanism of Action StudiesTranscriptomics, proteomics, metabolomicsDeeper understanding of how the compound elicits its biological effects

Development of Advanced Synthetic Methodologies for More Complex and Diverse Analogues

The synthesis of N-acyl anthranilic acids has traditionally relied on methods such as the Ullmann condensation. ijpsonline.com However, recent years have seen the emergence of more advanced and efficient synthetic strategies. These include the use of ultrasonic and microwave irradiation to accelerate reaction times and improve yields. ekb.eg Metal-catalyzed cross-coupling reactions have also become a powerful tool for the synthesis of N-aryl and N-alkyl anthranilic acids. ekb.eg A recently developed practical synthesis of N-acyl anthranilic acids involves a silver-catalyzed imino-ketene generation from readily available anthranils and carboxylic acids. nih.govacs.org

Future synthetic efforts will likely focus on the development of methodologies that allow for the creation of more complex and diverse analogues of Anthranilic acid, 3,5-diiodo-N-hexanoyl-. This includes the introduction of a wider range of functional groups and the construction of more intricate molecular architectures. The goal is to generate libraries of compounds with finely tuned properties to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.net

The exploration of bioisosteric replacements for the amide and carboxylic acid functionalities, as well as modifications of the iodophenyl ring, will be a key area of investigation. mdpi.com The ability to generate a wide array of analogues is crucial for establishing robust structure-activity relationships (SAR), which in turn guides the design of more effective molecules. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Computational Design

A notable example is the use of a dual-view deep learning model to discover cinnamoyl anthranilic acid derivatives with potent anti-orthopoxvirus activity. nih.gov This approach combines the analysis of molecular sequences and structural graphs to predict the biological activity of new molecules. nih.gov Such models can be trained to recognize the key structural features required for a desired biological effect, enabling the de novo design of novel compounds with optimized properties.

Future applications of AI in the context of Anthranilic acid, 3,5-diiodo-N-hexanoyl- could include:

Predictive Modeling: Developing algorithms to accurately predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues.

Generative Models: Using deep learning to generate new molecular structures with desired therapeutic profiles.

SAR Analysis: Employing machine learning to identify complex patterns in structure-activity relationship data to guide lead optimization.

Table 2: Applications of AI in the Design of Anthranilic Acid Derivatives

AI ApplicationDescriptionPotential Impact
Predictive ToxicologyUsing machine learning models to forecast potential toxic liabilities of new compounds early in the discovery process.Reduced attrition rates in later stages of drug development.
Virtual ScreeningEmploying AI algorithms to rapidly screen large virtual libraries of compounds for potential hits against a specific biological target.Accelerated identification of lead compounds.
De Novo DesignUtilizing generative adversarial networks (GANs) or other deep learning architectures to create novel molecular structures with optimized properties.Exploration of novel chemical space and discovery of innovative drug candidates.

Systems Biology Approaches for Holistic Understanding of Compound-Biology Interactions

For a compound like Anthranilic acid, 3,5-diiodo-N-hexanoyl-, a systems biology approach would involve integrating data from multiple 'omics' platforms, such as genomics, transcriptomics, proteomics, and metabolomics. This would allow researchers to map the changes that occur within a cell or organism upon exposure to the compound, providing a comprehensive picture of its biological impact.

By understanding how the compound perturbs cellular networks, researchers can gain insights into its mechanism of action, identify potential biomarkers of efficacy and toxicity, and discover new therapeutic applications. This approach moves beyond the traditional "one drug, one target" paradigm and embraces the complexity of biological systems.

Expansion of Applications in Emerging Chemical Biology Research Fields

The unique properties of anthranilic acid and its derivatives make them valuable tools in a variety of emerging chemical biology research fields. Their versatile chemistry allows for their incorporation into a range of molecular probes and functional materials. mdpi.comresearchgate.net

One exciting application is the use of isotopically labeled anthranilic acid as a precursor for the exclusive labeling of tryptophan side chains in proteins for NMR studies. nih.govresearchgate.net This technique provides a powerful tool for investigating the structure and dynamics of proteins. nih.govresearchgate.net

Furthermore, the ability of anthranilic acid to be polymerized opens up possibilities for the development of novel functional materials. mdpi.comresearchgate.net Copolymers of anthranilic acid and aniline (B41778) have shown promise in applications such as corrosion protection, memory devices, and biosensors. mdpi.comresearchgate.net The carboxylic acid group provides a handle for further chemical modification, allowing for the creation of materials with tailored properties. mdpi.com

As our ability to manipulate molecules with increasing precision continues to grow, it is likely that new and innovative applications for Anthranilic acid, 3,5-diiodo-N-hexanoyl- and its analogues will emerge in areas of chemical biology that are only just beginning to be explored.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3,5-diiodo-N-hexanoyl-anthranilic acid?

Answer:
The synthesis typically involves iodination of anthranilic acid derivatives followed by N-acylation. For iodination, a two-step halogenation using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C) ensures regioselectivity at the 3,5-positions . Subsequent N-hexanoylation employs hexanoyl chloride in anhydrous dichloromethane with a base like triethylamine to neutralize HCl. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) and purification via recrystallization (ethanol/water) yields the target compound. Validation requires 1H NMR^1 \text{H NMR} (δ 8.2–8.5 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 450.8 [M+H]+^+) .

Basic: How can researchers validate the purity and structural integrity of 3,5-diiodo-N-hexanoyl-anthranilic acid?

Answer:
Purity is assessed via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA, λ = 254 nm), with retention time compared to standards . Structural confirmation combines:

  • FT-IR : Peaks at 1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) .
  • 1H^1 \text{H} and 13C NMR^{13}\text{C NMR} : Aromatic protons (δ 6.8–7.5 ppm), hexanoyl chain signals (δ 0.9–1.6 ppm), and carbonyl carbons (δ 170–175 ppm) .
  • Elemental analysis : Match calculated vs. observed C, H, N, I percentages (e.g., C13_{13}H14_{14}I2_2NO3_3 requires C 34.6%, H 2.9%, I 56.3%) .

Advanced: How does 3,5-diiodo-N-hexanoyl-anthranilic acid interact with enzymes in the kynurenine pathway?

Answer:
The compound may inhibit kynurenine 3-monooxygenase (KMO) or kynureninase via competitive binding. Kinetic assays (e.g., double-reciprocal plots) using recombinant enzymes and varying substrate concentrations (0–500 µM) reveal inhibition constants (KiK_i) . For example, anthranilic acid derivatives exhibit mixed inhibition in Nocardia aryl aldehyde oxidoreductase (IC50_{50} ~250 µM) . Advanced studies use molecular docking (PDB: 4AA) to map interactions with catalytic residues, guided by the compound’s iodine substituents, which enhance steric hindrance and halogen bonding .

Advanced: How can researchers resolve contradictions in neuroactivity studies of anthranilic acid derivatives?

Answer:
Conflicting neurotoxic/neuroprotective effects arise from metabolic context (e.g., gut microbiota contributions) and assay conditions. To address this:

  • In vitro models : Use primary neurons or glia under controlled kynurenine pathway conditions (e.g., ± LPS stimulation) .
  • Metabolomic profiling : Quantify anthranilic acid and downstream metabolites (e.g., 3-hydroxykynurenine) via LC-MS/MS in cerebrospinal fluid .
  • Species-specific studies : Compare rodent vs. human cell lines to identify interspecies metabolic differences .
    Contradictions are minimized by standardizing protocols (e.g., pH 7.4, 37°C) and reporting co-administered metabolites (e.g., tryptophan levels) .

Basic: What are the thermodynamic properties of 3,5-diiodo-N-hexanoyl-anthranilic acid relevant to storage and handling?

Answer:
Key properties include:

PropertyValueMethod/Source
Melting point195–197°C (decomposition)DSC
ΔfusH (enthalpy of fusion)20.4–20.5 kJ/molNIST
Solubility2.1 mg/mL in DMSO (25°C)Shake-flask
Stability tests (TGA, 25–200°C) show no degradation below 150°C. Store desiccated at −20°C in amber vials to prevent photolytic deiodination .

Advanced: How can computational methods optimize the design of anthranilic acid derivatives for targeted biological activity?

Answer:

  • QSAR modeling : Correlate substituent electronegativity (e.g., iodine’s σp_p = 0.18) with inhibitory potency using partial least squares regression .
  • Molecular dynamics (MD) : Simulate binding to targets like COX-2 (PDB: 5KIR) over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
  • ADMET prediction : Tools like SwissADME predict logP (~3.5) and BBB permeability (CNS MPO score >4) .
    Experimental validation via SPR (e.g., KD = 15 nM for COX-2) confirms computational hits .

Basic: What analytical techniques quantify 3,5-diiodo-N-hexanoyl-anthranilic acid in biological matrices?

Answer:

  • LC-MS/MS : MRM transitions m/z 450.8 → 327.1 (CE 25 eV) in serum/plasma, LOD 0.1 ng/mL .
  • Fluorescence detection : Post-column derivatization with o-phthalaldehyde (λex_{ex} 340 nm, λem_{em} 450 nm) .
  • Sample prep : Solid-phase extraction (C18 cartridges, 80% recovery) after protein precipitation (acetonitrile) .

Advanced: What strategies mitigate iodine loss during long-term stability studies of 3,5-diiodo-N-hexanoyl-anthranilic acid?

Answer:

  • Photostability : Use UV-filtered glassware and conduct studies under ICH Q1B guidelines (1.2 million lux-hours) .
  • Thermal stability : Lyophilization with cryoprotectants (trehalose) reduces hydrolysis at 40°C/75% RH .
  • Radiolytic stability : Avoid gamma irradiation; substitute with sterile filtration (0.22 µm PVDF) .

Basic: How does the hexanoyl chain influence the compound’s pharmacokinetics?

Answer:
The hexanoyl group enhances lipophilicity (logP ~3.2 vs. ~1.5 for unmodified anthranilic acid), improving intestinal absorption (Caco-2 Papp_{app} = 12 × 106^{-6} cm/s) . However, it reduces aqueous solubility, necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo delivery .

Advanced: What mechanistic insights explain the dual neuroprotective/neurotoxic effects of anthranilic acid derivatives?

Answer:

  • Neuroprotection : Chelation of redox-active metals (Fe2+^{2+}, Cu2+^{2+}) via the carboxylic acid group, reducing Fenton reactions .
  • Neurotoxicity : Competitive inhibition of kynurenine aminotransferase II, elevating quinolinic acid (NMDA receptor agonist) .
    Dose-response studies (0.1–100 µM) in SH-SY5Y cells under oxidative stress (H2_2O2_2) reveal a biphasic effect: protection at 1–10 µM, toxicity at >50 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.